ANO1-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2098490-06-1 |

|---|---|

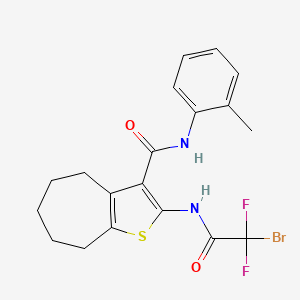

Molecular Formula |

C19H19BrF2N2O2S |

Molecular Weight |

457.3 g/mol |

IUPAC Name |

2-[(2-bromo-2,2-difluoroacetyl)amino]-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

InChI |

InChI=1S/C19H19BrF2N2O2S/c1-11-7-5-6-9-13(11)23-16(25)15-12-8-3-2-4-10-14(12)27-17(15)24-18(26)19(20,21)22/h5-7,9H,2-4,8,10H2,1H3,(H,23,25)(H,24,26) |

InChI Key |

VLFFBQAZZDJCHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C(F)(F)Br |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of TMEM16A Inhibitors: A Representative Compound Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1), is a calcium-activated chloride channel that has emerged as a significant therapeutic target for a range of pathologies, including cancer, hypertension, asthma, and secretory diarrheas.[1] Its overexpression and role in modulating key signaling pathways have spurred the development of targeted inhibitors. This technical guide provides an in-depth overview of the mechanism of action of a representative TMEM16A inhibitor, based on publicly available data for potent and selective small molecules. Due to the limited public information on a specific compound designated "ANO1-IN-4," this document synthesizes findings from well-characterized inhibitors to provide a comprehensive understanding of their effects on TMEM16A and associated cellular processes.

Introduction to TMEM16A (ANO1)

TMEM16A is a crucial protein involved in various physiological functions, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[2][3] As a calcium-activated chloride channel (CaCC), its function is intrinsically linked to intracellular calcium signaling.[4] Dysregulation of TMEM16A activity is implicated in numerous diseases. Notably, its overexpression is a hallmark of several cancers, including head and neck squamous cell carcinoma (HNSCC), breast cancer, and gastrointestinal stromal tumors, where it promotes cell proliferation, migration, and tumor growth.[5][6]

Mechanism of Action of TMEM16A Inhibitors

TMEM16A inhibitors are a class of pharmacological agents designed to block the channel's activity, thereby preventing the passage of chloride ions. This inhibition can be achieved through various mechanisms, including direct pore blockage or allosteric modulation that prevents channel opening.[1] By inhibiting TMEM16A, these compounds can effectively modulate downstream cellular processes that are dependent on chloride ion flux and the associated changes in membrane potential.

Direct Channel Inhibition

Potent and selective TMEM16A inhibitors, such as T16Ainh-A01 and various aminophenylthiazole derivatives, have been shown to directly block the TMEM16A chloride current.[7] This direct inhibition prevents the depolarization of the cell membrane that would typically occur upon TMEM16A activation.

Impact on Cellular Signaling Pathways

The therapeutic effects of TMEM16A inhibitors, particularly in oncology, are largely attributed to their ability to modulate critical signaling pathways.[5][6] Inhibition of TMEM16A has been shown to attenuate the activity of the Epidermal Growth Factor Receptor (EGFR) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathways.[3][8][9]

Knockdown or pharmacological inhibition of TMEM16A leads to a reduction in EGFR phosphorylation and subsequently suppresses the activation of downstream effectors like AKT and ERK.[8][10] This disruption of pro-survival signaling cascades can lead to decreased cell proliferation and the induction of apoptosis in cancer cells.[5][8]

Quantitative Data for Representative TMEM16A Inhibitors

The potency of TMEM16A inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes IC50 values for several well-characterized TMEM16A inhibitors from the scientific literature.

| Compound | IC50 Value | Cell Line / Assay System | Reference |

| T16Ainh-A01 | ~1 µM | FRT cells expressing human TMEM16A | [7] |

| CaCCinh-A01 | ~10 µM | HT-29 cells (endogenous TMEM16A) | [11] |

| Ani9 | 22 nM | HEK293 cells expressing human ANO1 | [12] |

| Magnolol | 28.71 µM | HEK293T cells (whole-cell patch clamp) | [13] |

| Niclosamide | Varies | Indirectly via Ca2+ signaling | [14] |

| MONNA | Varies | Indirectly via Ca2+ signaling | [14] |

Experimental Protocols

The characterization of TMEM16A inhibitors relies on a combination of electrophysiological and cell-based functional assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the flow of ions through the TMEM16A channel in response to a specific inhibitor.

Objective: To measure the dose-dependent inhibition of TMEM16A-mediated chloride currents by a test compound.

Cell Preparation:

-

HEK293T cells are transfected with a plasmid encoding human TMEM16A.

-

Cells are cultured on glass coverslips for 24-48 hours post-transfection.[15]

Solutions:

-

Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, 10 mM D-glucose, 10 mM HEPES, pH 7.4.[15][16]

-

Pipette Solution (Intracellular): 140 mM NMDG-Cl, 5 mM BAPTA, 10 mM HEPES, with a calculated free Ca²⁺ concentration of ~100 nM to induce basal TMEM16A currents, pH 7.4.[15][16]

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a transfected cell.

-

Hold the membrane potential at a set value (e.g., 0 mV) and apply voltage steps to elicit TMEM16A currents.

-

Record baseline currents in the absence of the inhibitor.

-

Perfuse the bath with increasing concentrations of the test compound.

-

Record the steady-state current at each concentration to determine the extent of inhibition.

-

Wash out the compound to assess the reversibility of inhibition.[17]

YFP-Based Fluorescence Assay for High-Throughput Screening

This cell-based assay provides a higher throughput method to screen for TMEM16A inhibitors by measuring iodide influx.

Objective: To identify and characterize inhibitors of TMEM16A by measuring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP).

Cell Line:

-

Fischer Rat Thyroid (FRT) cells stably co-expressing human TMEM16A and a halide-sensitive YFP mutant (e.g., YFP-F46L/H148Q/I152L).[2]

Assay Protocol:

-

Plate the FRT-TMEM16A-YFP cells in a 96-well plate and culture to confluency.

-

Wash the cells with a physiological buffer (e.g., PBS).

-

Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 10-20 minutes).[18]

-

Activate TMEM16A by adding an agonist that increases intracellular calcium, such as ATP (100 µM), in an iodide-containing solution.[2][18]

-

Measure the rate of YFP fluorescence quenching using a plate reader. The rate of quenching is proportional to the iodide influx through TMEM16A.

-

Inhibitors will reduce the rate of fluorescence quenching.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of TMEM16A Inhibition

Caption: Inhibition of TMEM16A disrupts pro-survival signaling pathways.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for the identification and characterization of TMEM16A inhibitors.

Conclusion

TMEM16A remains a compelling target for therapeutic intervention in a variety of diseases. The development of potent and selective inhibitors offers a promising avenue for treatment, particularly in cancers where TMEM16A is overexpressed. The mechanism of action for these inhibitors primarily involves the direct blockade of the chloride channel, leading to the downstream attenuation of critical pro-survival signaling pathways like EGFR and MAPK/ERK. The experimental protocols outlined in this guide provide a robust framework for the continued discovery and characterization of novel TMEM16A inhibitors. Further research into the precise binding sites and mechanisms of different inhibitor classes will be crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Identification of a druggable pocket of the calcium-activated chloride channel TMEM16A in its open state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mechanistic Role of the Calcium-Activated Chloride Channel ANO1 in Tumor Growth and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TMEM16A inhibitors reveal TMEM16A as a minor component of calcium-activated chloride channel conductance in airway and intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]

- 10. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The Calcium-Activated Chloride Channel TMEM16A is Inhibitied by Liquiritigenin [frontiersin.org]

- 16. The Calcium-Activated Chloride Channel TMEM16A is Inhibitied by Liquiritigenin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

ANO1-IN-4: A Reversible Inhibitor of the Calcium-Activated Chloride Channel ANO1

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Anoctamin 1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that plays a pivotal role in a multitude of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1] Its dysregulation has been implicated in the pathophysiology of various diseases, most notably cancer, where its overexpression is correlated with tumor growth, metastasis, and poor prognosis.[2] Consequently, ANO1 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of ANO1-IN-4, a potent and reversible inhibitor of ANO1, intended for researchers, scientists, and professionals in the field of drug development. This document details the mechanism of action of ANO1, the role of its inhibition in disease, and presents key quantitative data for this compound alongside other notable reversible inhibitors. Furthermore, it outlines detailed experimental protocols for the evaluation of ANO1 inhibitors and visualizes critical signaling pathways and experimental workflows.

Introduction to ANO1

ANO1 is a multi-functional protein that, upon activation by intracellular calcium, facilitates the transmembrane transport of chloride ions.[3] This ion movement is critical for maintaining cellular homeostasis and is integral to various signaling cascades. In numerous cancers, including those of the head and neck, breast, and lung, ANO1 is overexpressed and contributes to oncogenesis by modulating key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR), Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK), and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways.[1][2] Inhibition of ANO1 has been shown to suppress cell proliferation, migration, and invasion, and to induce apoptosis in cancer cells, highlighting its therapeutic potential.[2][4]

This compound: A Potent and Reversible Inhibitor

This compound is a small molecule inhibitor of ANO1 characterized by its high potency and reversible mechanism of action.[5] Its ability to reversibly bind to and inhibit the channel allows for a modulatable therapeutic approach and provides a valuable tool for studying the dynamic roles of ANO1 in cellular processes.

Quantitative Data for ANO1 Inhibitors

The following table summarizes the inhibitory potency of this compound and other well-characterized reversible ANO1 inhibitors.

| Inhibitor | IC50 (µM) | Cell Line/Assay System | Reference |

| This compound | 0.030 | Not specified | [5] |

| Ani9 | 0.077 | FRT-ANO1 cells (apical membrane current) | [6] |

| Idebenone | Not specified | FRT-ANO1 cells | [7] |

| Cis-resveratrol | 10.6 | FRT-ANO1 cells (YFP quenching) | [8] |

| Trans-resveratrol | 102 | FRT-ANO1 cells (YFP quenching) | [8] |

| Luteolin | Not specified | FRT-ANO1 cells | [9] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the cellular context of ANO1 and the methodologies for inhibitor characterization, the following diagrams illustrate key signaling pathways and experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]

- 7. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of ANO1 by luteolin and its cytotoxicity in human prostate cancer PC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Guide to the Pharmacology of Anoctamin 1 (ANO1)

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a crucial calcium-activated chloride channel (CaCC) that plays a pivotal role in a wide array of physiological processes.[1][2] It is widely expressed in various tissues, including epithelial cells, smooth muscle cells, and neurons.[1] Its fundamental functions include regulating epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][3] Due to its significant involvement in cellular signaling, dysregulation of ANO1 has been implicated in numerous pathologies, such as asthma, hypertension, gastrointestinal disorders, and the progression of several cancers.[1][2][3] This makes ANO1 a compelling therapeutic target for drug discovery and development.[3][4]

While information on a specific compound designated "ANO1-IN-4" is not available in the public domain based on current search results, this guide provides a comprehensive overview of the pharmacology of ANO1, its mechanism of action, associated signaling pathways, and general methodologies for identifying and characterizing its inhibitors.

Core Pharmacology of ANO1

ANO1 functions as a channel for chloride ions, and its activity is gated by intracellular calcium levels.[2] An increase in cytosolic Ca2+ concentration, often triggered by G-protein coupled receptor (GPCR) activation or other stimuli, leads to the opening of the ANO1 channel.[1][5] This allows the efflux of chloride ions, which can lead to membrane depolarization and subsequent physiological effects like smooth muscle contraction or fluid secretion.[1][6]

Table 1: Role and Pathophysiological Relevance of ANO1

| Physiological Process | Role of ANO1 | Associated Pathologies |

| Epithelial Secretion | Mediates Cl- and fluid secretion in airway, gastrointestinal tract, and salivary glands.[1][6][7] | Asthma (mucus hypersecretion), Diarrhea, Cystic Fibrosis (as a potential compensatory channel).[1][2][6][8] |

| Smooth Muscle Contraction | Contributes to depolarization and contraction of vascular and airway smooth muscle.[1][9][10] | Hypertension, Asthma.[1][6] |

| Neuronal Excitation | Modulates neuronal depolarization and contributes to nociception (pain signaling).[1][5] | Neuropathic Pain.[1][6] |

| Cell Proliferation & Migration | Promotes cell growth, invasion, and metastasis in various cancers.[1][11][12] | Head and Neck, Breast, Lung, Pancreatic, and Gastrointestinal Cancers.[1][4][11] |

ANO1 Signaling Pathways

ANO1 is a critical node in multiple signaling networks that are fundamental to cell proliferation, survival, and migration. Its activity is intricately linked with major oncogenic pathways.

-

EGFR Pathway: ANO1 can directly or indirectly interact with the Epidermal Growth Factor Receptor (EGFR), promoting its phosphorylation and subsequent activation.[1][3] This interaction can enhance the stability of the ANO1 protein and trigger downstream signaling cascades.[11][12]

-

MAPK/ERK Pathway: Activation of ANO1 is strongly associated with the stimulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[1][11] This pathway is a key regulator of cell proliferation and survival, and its activation by ANO1 has been observed in head and neck squamous cell carcinoma (HNSCC) and other cancers.[1][4]

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, another crucial regulator of cell growth and survival, can be activated by ANO1.[1][11] This has been noted in hepatocellular carcinoma and ovarian cancer.[11]

Below is a diagram illustrating the central role of ANO1 in these key signaling pathways.

Caption: ANO1's role in major cell signaling pathways.

Experimental Protocols: Screening for ANO1 Inhibitors

Identifying novel inhibitors is a key step in leveraging ANO1 as a therapeutic target. A common and effective method is a cell-based, high-throughput screening (HTS) assay using a halide-sensitive fluorescent protein.[3][4]

Principle of the YFP-Based Assay

This assay utilizes a cell line (e.g., Fischer Rat Thyroid - FRT) that is engineered to stably co-express human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant.[3]

-

Activation: Intracellular calcium levels are increased using an agonist like ATP, which acts on endogenous purinergic receptors to activate ANO1 channels.[3]

-

Quenching: The activation of ANO1 opens the channel, allowing an influx of iodide ions (I-) into the cell.[3] This iodide influx quenches the fluorescence of the YFP.[3]

-

Inhibition: In the presence of an effective ANO1 inhibitor, the channel is blocked, preventing iodide influx.[3] Consequently, the YFP fluorescence is not quenched.[3] The degree of fluorescence quenching is therefore inversely proportional to the activity of the inhibitor.

Workflow Diagram

Caption: High-throughput screening workflow for ANO1 inhibitors.

Detailed Methodological Steps

-

Cell Culture: FRT cells stably expressing human ANO1 and YFP-F46L/H148Q/I152L are cultured in standard conditions and seeded into 96- or 384-well microplates.

-

Compound Addition: Test compounds (like a hypothetical this compound) and controls (e.g., a known inhibitor like CaCCinh-A01) are added to the wells and incubated.

-

Fluorescence Reading: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken.

-

Stimulation and Quenching: A solution containing an agonist (e.g., ATP) and iodide is rapidly injected into the wells.

-

Data Acquisition: Fluorescence is measured kinetically for a set period (e.g., 30-60 seconds) to capture the rate of quenching.

-

Analysis: The rate of I- influx (and thus ANO1 activity) is determined from the initial slope of the fluorescence decay. The percentage of inhibition for each compound is calculated relative to positive and negative controls.

Conclusion

Anoctamin 1 is a well-validated therapeutic target with deep involvement in cancer, inflammatory diseases, and other conditions. Its role as a calcium-activated chloride channel that modulates critical signaling pathways like the EGFR, MAPK/ERK, and PI3K/Akt networks underscores its importance in drug development. While the specific pharmacology of a molecule named "this compound" is not publicly documented, the established methodologies for screening and characterizing ANO1 inhibitors provide a clear path forward for any novel compound targeting this channel. Future research will undoubtedly continue to uncover the therapeutic potential of modulating ANO1 activity.

References

- 1. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]

- 2. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the Cl− Channel ANO1 by Localized Calcium Signals in Nociceptive Sensory Neurons Requires Coupling with the IP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anoctamin 1/TMEM16A controls intestinal Cl− secretion induced by carbachol and cholera toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]

- 10. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]

- 12. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Reversible Inhibition of ANO1 by ANO1-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ANO1-IN-4, a potent and reversible inhibitor of the calcium-activated chloride channel (CaCC) Anoctamin 1 (ANO1), also known as TMEM16A. ANO1 is a critical protein involved in numerous physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal signaling. Its dysregulation has been implicated in a variety of pathological conditions such as hypertension, asthma, pain, and cancer. This document details the mechanism of action of this compound, presents its quantitative inhibitory data, outlines key experimental protocols for its characterization, and explores its impact on relevant signaling pathways.

Introduction to ANO1 and its Inhibition

Anoctamin 1 (ANO1) is a key player in cellular physiology, functioning as a channel for chloride ions that is activated by intracellular calcium.[1][2] This channel is integral to processes such as fluid secretion in epithelial tissues and the contraction of smooth muscles.[2] Due to its significant roles, the inhibition of ANO1 has emerged as a promising therapeutic strategy for a range of diseases.[2][3] In the context of cancer, particularly in malignancies with amplification of the 11q13 chromosomal region where the ANO1 gene resides, this channel has been shown to be a crucial factor for tumor growth and survival.[4][5][6] Inhibition of ANO1 can disrupt signaling pathways vital for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4] A variety of small molecule inhibitors targeting ANO1 have been developed and characterized, including CaCCinh-A01, T16Ainh-A01, and Ani9.[3][7]

This compound: A Potent Inhibitor of ANO1

This compound, also identified as compound 10bm, is a highly potent and reversible inhibitor of the ANO1 channel.[1][8] Its discovery marks a significant advancement in the development of selective modulators for studying ANO1 function and for potential therapeutic applications.

Quantitative Data

The inhibitory potency of this compound has been quantified, demonstrating its high affinity for the ANO1 channel. This data is essential for comparing its efficacy with other known inhibitors and for designing experimental studies.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | ANO1 (TMEM16A) | Not Specified | 0.030 | [1][8] |

| T16Ainh-A01 | ANO1 (TMEM16A) | Not Specified | ~1 | [3] |

| Ani9 | ANO1 (TMEM16A) | Not Specified | 0.077 | [7] |

Table 1: Comparative inhibitory potencies of selected ANO1 inhibitors.

Core Experimental Protocols

The characterization of this compound's effect on ANO1 channels relies on established biophysical and cell-based assays. The following are detailed methodologies for key experiments.

Electrophysiological Analysis of ANO1 Inhibition

Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring ion channel activity and the effect of inhibitors.

Objective: To measure the direct inhibitory effect of this compound on ANO1 channel currents.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding human ANO1.

-

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed on transfected cells. The extracellular bath solution typically contains (in mM): 140 NaCl, 5 KCl, 2 MgCl2, 2 CaCl2, 10 D-glucose, and 10 HEPES, with the pH adjusted to 7.4. The intracellular pipette solution contains (in mM): 140 NMDG-Cl, 5 BAPTA, and 10 HEPES, with the pH adjusted to 7.4. The free calcium concentration is calculated and adjusted to a level that activates ANO1.

-

Data Acquisition: Cells are held at a holding potential of -60 mV. Ramp pulses from -100 mV to +100 mV are applied to elicit ANO1 currents.

-

Inhibitor Application: A baseline recording of ANO1 current is established. This compound is then perfused into the bath at various concentrations. The effect of the compound on the current amplitude is recorded.

-

Data Analysis: The percentage of current inhibition at each concentration of this compound is calculated. An IC50 value is determined by fitting the concentration-response data to a Hill equation.

YFP-Based Fluorescence Assay for High-Throughput Screening

A halide-sensitive Yellow Fluorescent Protein (YFP) assay provides a robust method for high-throughput screening of ANO1 inhibitors.

Objective: To indirectly measure the inhibition of ANO1 channel activity by this compound through changes in fluorescence.

Methodology:

-

Cell Line: A stable cell line, such as Fischer Rat Thyroid (FRT) cells, co-expressing human ANO1 and a halide-sensitive YFP mutant is used.

-

Assay Principle: Activation of ANO1 allows the influx of iodide (I-) into the cells, which quenches the YFP fluorescence. Inhibitors of ANO1 will prevent this influx and thus prevent fluorescence quenching.

-

Assay Protocol:

-

Cells are plated in a 96-well plate.

-

The cells are washed with a chloride-free buffer.

-

This compound at various concentrations is added to the wells and incubated.

-

An agonist (e.g., ATP) is added to increase intracellular calcium and activate ANO1.

-

An iodide-containing solution is added to initiate the quenching process.

-

-

Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a plate reader.

-

Data Analysis: The rate of fluorescence decay is calculated for each concentration of this compound. The IC50 value is determined from the concentration-response curve.

Signaling Pathways Modulated by ANO1 Inhibition

Inhibition of ANO1 by compounds like this compound is expected to impact downstream signaling pathways that are crucial for cellular processes, particularly in cancer cells.

ANO1 and the EGFR Signaling Axis

ANO1 has been shown to regulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] Overexpression of ANO1 can lead to increased EGFR phosphorylation and activation of its downstream effectors, including the MAPK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival.[2] Inhibition of ANO1 would be expected to attenuate this signaling cascade.

Caption: ANO1-EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Pathway Analysis

To investigate the effect of this compound on these signaling pathways, a series of biochemical experiments can be performed.

Caption: Workflow for analyzing the impact of this compound on signaling pathways.

Conclusion

This compound is a potent and reversible inhibitor of the ANO1 calcium-activated chloride channel. Its high potency makes it a valuable tool for dissecting the physiological and pathological roles of ANO1. Furthermore, its ability to modulate key oncogenic signaling pathways highlights its potential as a lead compound for the development of novel therapeutics, particularly in the context of cancers with ANO1 amplification. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the mechanism and applications of this promising inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]

- 3. TMEM16A inhibitors reveal TMEM16A as a minor component of calcium-activated chloride channel conductance in airway and intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prognostic significance of ANO1 expression in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]

- 8. medchemexpress.com [medchemexpress.com]

The Role of ANO1 Inhibitors in Elucidating ANO1 Signaling Pathways: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of Anoctamin-1 (ANO1) inhibitors to dissect its complex signaling networks.

Introduction: Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that plays a pivotal role in a multitude of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2] Its dysregulation is implicated in numerous pathologies, ranging from asthma and hypertension to the progression of various cancers.[1] In the context of oncology, ANO1 is frequently overexpressed and contributes to tumor growth, metastasis, and poor prognosis by modulating key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR), Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathways.[1][3][4][5]

Small molecule inhibitors of ANO1 are indispensable tools for dissecting the intricate signaling cascades regulated by this ion channel. While the specific compound "ANO1-IN-4" was not identified in the available literature, this guide will utilize the well-characterized inhibitor CaCCinh-A01 as a representative tool to illustrate the methodologies and data analysis involved in studying ANO1 signaling. CaCCinh-A01 has been shown to effectively inhibit ANO1 channel activity and has been instrumental in revealing the downstream consequences of ANO1 blockade.[6][7]

This technical guide provides a comprehensive overview of the use of ANO1 inhibitors in research, with a focus on quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of ANO1 Inhibition

The efficacy of an ANO1 inhibitor is typically quantified through various in vitro assays. The following tables summarize the inhibitory effects of CaCCinh-A01 on cell viability and its correlation with ANO1 amplification status in different cancer cell lines.

Table 1: IC50 Values for Inhibition of Cell Viability by CaCCinh-A01 [6][7]

| Cell Line | Cancer Type | ANO1 Amplification Status | IC50 of CaCCinh-A01 (µM) |

| Te11 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Amplified | ~5 |

| FaDu | Esophageal Squamous Cell Carcinoma (ESCC) | Amplified | ~7.5 |

| ZR75-1 | Breast Cancer | Amplified | ~10 |

| HCC1954 | Breast Cancer | Amplified | ~12.5 |

| KYSE150 | Esophageal Squamous Cell Carcinoma (ESCC) | Not Amplified | >20 |

| Te1 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Not Amplified | >20 |

Table 2: Dose-Dependent Inhibition of Cell Viability by CaCCinh-A01 (72h treatment) [3]

| Cell Line | Cancer Type | CaCCinh-A01 Concentration (µM) | % Inhibition of Cell Viability (Normalized to DMSO control) |

| PC-3 | Prostate Cancer | 10 | ~20% |

| 20 | ~45% | ||

| 30 | ~60% | ||

| HCT116 | Colon Cancer | 10 | ~15% |

| 20 | ~35% | ||

| 30 | ~55% | ||

| HT-29 | Colon Cancer | 10 | ~10% |

| 20 | ~30% | ||

| 30 | ~50% |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of ANO1 signaling pathways using inhibitors like CaCCinh-A01.

Protocol 1: Cell-Based Assay for Screening ANO1 Inhibitors (YFP-Based Iodide Influx Assay)

This high-throughput screening assay is designed to identify and characterize inhibitors of ANO1 by measuring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) upon iodide influx through the ANO1 channel.[1]

Materials:

-

Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive YFP mutant (e.g., YFP-F46L/H148Q/I152L).

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).

-

Phosphate-buffered saline (PBS).

-

Iodide-containing buffer (e.g., PBS with 140 mM NaI replacing NaCl).

-

Agonist for ANO1 activation (e.g., ATP to stimulate endogenous purinergic receptors).

-

ANO1 inhibitor (e.g., CaCCinh-A01).

-

96-well microplates.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed the FRT-ANO1-YFP cells into 96-well plates and culture until they form a confluent monolayer.

-

Compound Incubation: Wash the cells with PBS and then incubate with varying concentrations of the ANO1 inhibitor (e.g., CaCCinh-A01) or vehicle (DMSO) in PBS for 20-30 minutes at room temperature.

-

Baseline Fluorescence Reading: Measure the baseline YFP fluorescence using a plate reader (excitation ~485 nm, emission ~525 nm).

-

ANO1 Activation and Iodide Influx: Add the iodide-containing buffer along with the ANO1 agonist (e.g., 100 µM ATP).

-

Fluorescence Quenching Measurement: Immediately begin kinetic readings of YFP fluorescence every 1-2 seconds for 1-2 minutes. The influx of iodide will quench the YFP fluorescence in cells where ANO1 is active.

-

Data Analysis: Calculate the rate of fluorescence quenching for each well. The percentage of inhibition is determined by comparing the quenching rate in the presence of the inhibitor to the control (vehicle-treated) wells.

Workflow for YFP-based screening of ANO1 inhibitors.

Protocol 2: Western Blot Analysis of MAPK/ERK and PI3K/Akt Pathway Modulation

This protocol details the use of Western blotting to examine the effect of ANO1 inhibition on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt signaling pathways.[8][9][10]

Materials:

-

Cancer cell line with high ANO1 expression (e.g., HCC1954, ZR75-1).

-

Cell culture reagents.

-

ANO1 inhibitor (e.g., CaCCinh-A01).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, anti-ANO1, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with the desired concentrations of CaCCinh-A01 or vehicle for the specified time (e.g., 6, 12, or 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample and separate by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane and apply ECL substrate.

-

Signal Detection and Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the phosphorylated protein levels to the total protein levels and then to a loading control (e.g., GAPDH).

Workflow for Western blot analysis of signaling pathways.

Protocol 3: Cell Proliferation Assay (MTS/BrdU Assay)

This protocol measures the effect of ANO1 inhibition on cell proliferation.[3][11]

Materials:

-

Cancer cell line of interest.

-

96-well plates.

-

ANO1 inhibitor (e.g., CaCCinh-A01).

-

MTS reagent or BrdU labeling and detection kit.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a low density.

-

Treatment: After 24 hours, treat the cells with various concentrations of CaCCinh-A01 or vehicle.

-

Incubation: Incubate the cells for the desired time period (e.g., 48-72 hours).

-

Assay:

-

MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.

-

BrdU Assay: Add BrdU to the wells and incubate for a few hours to allow for its incorporation into newly synthesized DNA. Fix the cells, add the anti-BrdU antibody, and then the substrate. Measure the absorbance.

-

-

Data Analysis: Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of proliferation inhibition.

Signaling Pathways and Visualization

ANO1 inhibitors are crucial for mapping the signaling cascades downstream of ANO1. The following diagrams illustrate the key pathways affected by ANO1 and how inhibitors can be used to probe these networks.

ANO1-Mediated Activation of EGFR and Downstream Pathways

ANO1 has been shown to form a complex with EGFR, promoting its phosphorylation and subsequent activation of the MAPK/ERK and PI3K/Akt pathways.[4][7][12][13] Inhibition of ANO1 with CaCCinh-A01 leads to a reduction in EGFR phosphorylation and a dampening of these downstream pro-survival and proliferative signals.[7][13]

ANO1 promotes EGFR signaling, which is blocked by CaCCinh-A01.

ANO1 and Calcium-Dependent Signaling

As a calcium-activated chloride channel, ANO1 is intricately linked to intracellular calcium signaling.[14][15] G-protein coupled receptor (GPCR) activation can lead to IP3-mediated calcium release from the endoplasmic reticulum, which in turn activates ANO1.[16] Furthermore, ANO1 can influence the activation of other calcium-dependent enzymes like Calmodulin-dependent protein kinase II (CAMKII), which can also feed into the MAPK/ERK and Akt pathways.[7][13]

ANO1's role in calcium-dependent signaling pathways.

Conclusion

The study of ANO1 signaling pathways is critical for understanding its role in both normal physiology and disease. The use of specific and potent inhibitors, exemplified here by CaCCinh-A01, is a cornerstone of this research. By employing the quantitative assays and detailed experimental protocols outlined in this guide, researchers can effectively probe the intricate signaling networks governed by ANO1. The visualization of these pathways and workflows provides a clear framework for experimental design and data interpretation. As our understanding of ANO1's multifaceted roles continues to grow, the development and application of novel inhibitors will remain a key driver of discovery in both basic science and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell-specific regulation of proliferation by Ano1/TMEM16A in breast cancer with different ER, PR, and HER2 status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]

- 5. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ANO1/TMEM16A interacts with EGFR and correlates with sensitivity to EGFR-targeting therapy in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of the Cl− Channel ANO1 by Localized Calcium Signals in Nociceptive Sensory Neurons Requires Coupling with the IP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ANO1-IN-4 in Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrointestinal (GI) motility is a complex, tightly regulated process essential for digestion and nutrient absorption. This process is orchestrated by a symphony of neural and muscular activities, with the interstitial cells of Cajal (ICC) acting as the primary pacemakers.[1][2] These specialized cells generate slow electrical waves that govern the rhythmic contractions of the GI smooth muscle.[1][2] Central to the generation of these slow waves is the Anoctamin 1 (ANO1 or TMEM16A) channel, a calcium-activated chloride channel (CaCC) abundantly expressed in ICCs.[3][2][4] Dysregulation of ANO1 function has been implicated in various GI motility disorders, making it a compelling target for therapeutic intervention.[5] This technical guide focuses on ANO1-IN-4, a potent and reversible inhibitor of ANO1, and its application in the investigation of gastrointestinal motility.

Mechanism of Action of ANO1 in Gastrointestinal Motility

ANO1 channels are crucial for the excitability of ICCs.[6] The influx of calcium ions (Ca2+) into ICCs activates ANO1, leading to an outflow of chloride ions (Cl-). This efflux of negatively charged ions causes depolarization of the cell membrane, a key event in the generation of electrical slow waves.[7] These slow waves propagate through the network of ICCs and are transmitted to adjacent smooth muscle cells, triggering their contraction in a coordinated manner.[3][1] Consequently, the rhythmic activity of ANO1 channels dictates the pace and coordination of peristalsis and segmentation contractions in the stomach and intestines.[2][5] Inhibition of ANO1 disrupts this entire process, leading to a reduction or cessation of slow wave activity, uncoordinated Ca2+ transients within ICCs, and ultimately, a decrease in smooth muscle contractility.[3]

This compound: A Potent Inhibitor of ANO1

This compound, also identified as compound 10bm, is a reversible inhibitor of the ANO1 channel.[8][9] Its primary mechanism of action is the blockade of the ANO1 channel, thereby preventing the efflux of chloride ions and the subsequent depolarization of ICCs. This targeted inhibition makes this compound a valuable tool for dissecting the specific role of ANO1 in GI physiology and pathophysiology.

Quantitative Data

The following table summarizes the available quantitative data for this compound. Further research is required to fully characterize its dose-dependent effects on various parameters of gastrointestinal motility.

| Compound | Target | IC50 | Effect on Gastrointestinal Motility | Reference |

| This compound | ANO1 (TMEM16A) | 0.030 µM | Inhibits spontaneous contraction in mouse isolated ileum. | [8] |

| Dose-Response on Contraction Frequency | ANO1 | Data not available | - | - |

| Dose-Response on Contraction Amplitude | ANO1 | Data not available | - | - |

| Effect on Slow Wave Frequency | ANO1 | Data not available | - | - |

| Effect on Slow Wave Amplitude | ANO1 | Data not available | - | - |

Experimental Protocols for Investigating this compound

To assess the impact of this compound on gastrointestinal motility, a combination of in vitro and in vivo experimental models can be employed.

In Vitro Organ Bath Assay for Intestinal Contractility

This assay directly measures the effect of this compound on the contractility of isolated intestinal segments.

Materials:

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Isolated segments of mouse or rat ileum or colon

-

Organ bath system with force-displacement transducers

-

Carbogen gas (95% O2, 5% CO2)

Protocol:

-

Euthanize the animal according to approved ethical protocols and dissect a 2-3 cm segment of the desired intestinal region.

-

Gently flush the lumen with Krebs solution to remove contents.

-

Mount the intestinal segment vertically in an organ bath chamber filled with Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.

-

Allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing with fresh Krebs solution, until spontaneous contractions stabilize.

-

Record baseline spontaneous contractile activity for 10-15 minutes.

-

Add this compound to the organ bath in a cumulative, concentration-dependent manner.

-

Record the contractile activity for 10-15 minutes at each concentration.

-

Analyze the data to determine the effects of this compound on the frequency and amplitude of contractions.

Spatiotemporal Mapping of Intestinal Contractions

This technique provides a detailed visualization and quantitative analysis of intestinal motor patterns.

Materials:

-

Isolated intestinal segment

-

Organ bath with cannulas for luminal perfusion

-

High-resolution video camera

-

Image analysis software capable of generating spatiotemporal maps

Protocol:

-

Prepare and mount the intestinal segment in a horizontal organ bath as described for the organ bath assay.

-

Cannulate both ends of the segment to allow for luminal perfusion.

-

Record a video of the intestinal segment's spontaneous activity under baseline conditions.

-

Introduce this compound into the bath solution or perfuse it through the lumen.

-

Record videos at different concentrations of this compound.

-

Use specialized software to convert the video recordings into spatiotemporal maps. These maps represent the diameter of the intestine along its length over time.

-

Analyze the maps to quantify changes in the frequency, velocity, and coordination of contractions.

In Vivo Gastrointestinal Transit Assay

This assay measures the effect of this compound on the overall transit time of contents through the GI tract in a living animal.

Materials:

-

Mice or rats

-

This compound formulation for oral or parenteral administration

-

Non-absorbable marker (e.g., carmine red or charcoal meal)

-

Individual housing cages with wire mesh bottoms

Protocol:

-

Fast the animals overnight with free access to water.

-

Administer this compound at the desired dose and route. Control animals should receive the vehicle.

-

After a predetermined time, administer a non-absorbable marker by oral gavage.

-

House the animals individually and monitor for the first appearance of the colored fecal pellet.

-

The time from marker administration to the appearance of the first colored pellet is the whole gut transit time.

-

Alternatively, at a fixed time point after marker administration, euthanize the animals and measure the distance traveled by the marker in the small intestine.

Visualizing the Role of ANO1 and the Action of this compound

Signaling Pathway of ANO1 in Interstitial Cells of Cajal

Caption: ANO1 activation by intracellular calcium in ICCs leads to chloride efflux, membrane depolarization (slow wave), and subsequent smooth muscle contraction.

Experimental Workflow for Evaluating this compound

Caption: A typical workflow for characterizing the effects of this compound on gastrointestinal motility, encompassing both in vitro and in vivo assays.

Mechanism of Inhibition by this compound

Caption: this compound binds to the ANO1 channel, blocking chloride efflux and thereby inhibiting the generation of slow waves in interstitial cells of Cajal.

Conclusion

This compound is a potent and valuable pharmacological tool for the investigation of gastrointestinal motility. Its specific inhibition of the ANO1 channel allows for the detailed study of the role of this channel in both normal physiological processes and in pathological conditions. The experimental protocols outlined in this guide provide a framework for researchers to characterize the effects of this compound and other potential modulators of ANO1 activity. Further studies to delineate the full dose-response profile of this compound and its effects on specific motility patterns will be crucial in advancing our understanding of ANO1's role in the gut and its potential as a therapeutic target for motility disorders.

References

- 1. Regulation of Gastrointestinal Smooth Muscle Function by Interstitial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of anoctamin 1/TMEM16A by interstitial cells of Cajal is fundamental for slow wave activity in gastrointestinal muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ano1, a Ca2+-activated Cl− channel, coordinates contractility in mouse intestine by Ca2+ transient coordination between interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Differential sensitivity of gastric and small intestinal muscles to inducible knockdown of anoctamin 1 and the effects on gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers [frontiersin.org]

- 7. Anoctamins and gastrointestinal smooth muscle excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

The Therapeutic Potential of ANO1-IN-4: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Potent Anoctamin-1 Inhibitor for Therapeutic Development

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that has emerged as a significant therapeutic target in a range of pathologies, most notably cancer.[1][2] Overexpressed in numerous malignancies, including head and neck, breast, and lung cancers, ANO1 is intricately involved in tumor proliferation, migration, and invasion.[1][2] Its multifaceted role is attributed to its modulation of key oncogenic signaling pathways such as the Epidermal Growth Factor Receptor (EGFR), Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[1][3] This central role in tumorigenesis has spurred the development of targeted inhibitors. This guide focuses on ANO1-IN-4, a potent and reversible inhibitor of ANO1, and explores its therapeutic potential.

This compound, also identified as Compound 10bm, has demonstrated significant inhibitory activity against ANO1.[1][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified, providing a crucial benchmark for its therapeutic potential. The available data, along with that of other known ANO1 inhibitors for comparative purposes, is summarized below.

| Compound | IC50 (µM) | Cell Line/Assay Condition | Reference |

| This compound (Compound 10bm) | 0.030 | Not specified | [1][4] |

| T16Ainh-A01 | ~1 | FRT cells expressing human ANO1 | [5] |

| CaCCinh-A01 | < 10 | Human bronchial and intestinal cells | [5] |

| Ani9 | 0.077 | Not specified | [6] |

| Diethylstilbestrol (DES) | 6.58 | FRT-ANO1-YFP cells | [7] |

| T16A(inh)-C01 | 8.4 | Not specified | [8] |

Mechanism of Action and Signaling Pathways

This compound functions as a direct inhibitor of the ANO1 chloride channel.[1][4] By blocking the channel's activity, it disrupts the downstream signaling cascades that are aberrantly activated in cancer cells. The primary signaling pathways influenced by ANO1 activity are depicted below. Inhibition of ANO1 by this compound is expected to attenuate these pro-tumorigenic pathways.

ANO1-Mediated Signaling Pathways

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TMEM16A inhibitors reveal TMEM16A as a minor component of calcium-activated chloride channel conductance in airway and intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Core Characteristics of ANO1 Inhibitors

This technical guide provides a comprehensive overview of the core characteristics of Anoctamin-1 (ANO1) inhibitors, intended for researchers, scientists, and drug development professionals. While specific data for a compound designated "ANO1-IN-4" is not publicly available, this document outlines the expected characteristics, mechanism of action, and experimental evaluation of a representative ANO1 inhibitor based on current scientific literature.

Introduction to ANO1 (TMEM16A)

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a crucial calcium-activated chloride channel (CaCC) involved in a multitude of physiological processes.[1][2][3] These include epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2][3] Dysregulation of ANO1 function has been implicated in various pathologies, including asthma, hypertension, and the progression of several cancers such as those of the head and neck, breast, and lung.[1][3] Its role in promoting tumor growth and metastasis is linked to its modulation of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR), MAPK/ERK, and PI3K/Akt pathways.[1][3] This makes ANO1 a promising therapeutic target for a range of diseases.[1]

Core Characteristics of a Representative ANO1 Inhibitor

This section details the expected physicochemical and biological properties of a potent and selective ANO1 inhibitor, which for the purpose of this guide, we will refer to as a hypothetical "this compound".

Physicochemical Properties

The physicochemical properties of an ANO1 inhibitor are critical for its drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes hypothetical but representative values for such a compound.

| Property | Value | Significance |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's rule of five for oral bioavailability. |

| LogP | 1 - 3 | Optimal range for cell membrane permeability. |

| Aqueous Solubility | > 50 µM | Sufficient solubility for in vitro assays and potential for formulation. |

| Chemical Stability | Stable at room temperature for > 24h | Indicates a compound that can be handled and stored under standard laboratory conditions. |

| pKa | 6 - 8 | Influences the ionization state at physiological pH, affecting solubility and cell permeability. |

Biological Activity

The biological activity of an ANO1 inhibitor is defined by its potency, selectivity, and mechanism of action.

| Parameter | Value | Description |

| IC50 for ANO1 Inhibition | < 10 µM | Concentration required to inhibit 50% of ANO1 channel activity. A lower value indicates higher potency. |

| Selectivity vs. other Channels | > 10-fold | The inhibitor should be significantly more potent against ANO1 compared to other ion channels to minimize off-target effects. |

| Mechanism of Action | Channel Blocker | The compound is expected to directly block the ANO1 channel, preventing the influx of chloride ions.[4] |

| In Vitro Efficacy | ||

| Inhibition of Cell Proliferation | Effective | Shown to inhibit the proliferation of cancer cell lines that overexpress ANO1.[5] |

| Induction of Apoptosis | Effective | Capable of inducing programmed cell death in ANO1-dependent cancer cells. |

| Inhibition of Cell Migration | Effective | Reduces the migratory capacity of cancer cells, a key factor in metastasis.[5] |

Mechanism of Action and Signaling Pathways

ANO1 inhibitors exert their effects by blocking the chloride channel activity of the ANO1 protein. This blockage prevents the efflux of chloride ions, which in turn modulates intracellular signaling pathways that are critical for cell proliferation and migration.[1][4]

ANO1 is known to interact, either directly or indirectly, with several key signaling molecules, most notably the Epidermal Growth Factor Receptor (EGFR). By inhibiting ANO1, the phosphorylation and subsequent activation of EGFR and its downstream pathways, such as the MAPK/ERK and PI3K/Akt pathways, are suppressed.[1][3][6]

Experimental Protocols

The identification and characterization of ANO1 inhibitors are typically performed using a robust, cell-based, high-throughput screening (HTS) assay. The most common method is based on the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) by iodide influx through the ANO1 channel.[1]

YFP-Based Iodide Influx Assay

Principle of the Assay:

This assay utilizes a cell line, such as Fischer Rat Thyroid (FRT) cells, that is stably co-expressing human ANO1 and a halide-sensitive YFP mutant (e.g., YFP-F46L/H148Q/I152L).[1] In this system, ANO1 channels are activated by an increase in intracellular calcium ([Ca2+]), which can be triggered by an agonist like ATP that acts on endogenous purinergic receptors. The activation of ANO1 creates a channel for iodide ions (I-) to enter the cell. The subsequent influx of I- quenches the fluorescence of the YFP. Potent inhibitors of ANO1 will block the channel, prevent I- influx, and thus inhibit the quenching of YFP fluorescence.[1] This change in fluorescence provides a quantitative measure of ANO1 channel activity.[1]

Experimental Workflow:

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture Fischer Rat Thyroid (FRT) cells stably expressing human ANO1 and a halide-sensitive YFP in appropriate media.

-

Plate the cells into 96-well or 384-well microplates at a suitable density and incubate for 24 hours to allow for cell adherence.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of the test compound (e.g., this compound) in a suitable buffer.

-

Add the compound to the wells containing the cells and incubate for a short period (e.g., 10-20 minutes) at room temperature. Include appropriate controls (vehicle and positive control inhibitor).

-

-

Assay Initiation and Reading:

-

Prepare a solution containing an agonist to stimulate an increase in intracellular calcium (e.g., 100 µM ATP) and an iodide salt (e.g., NaI).

-

Use a fluorescence plate reader equipped with injectors to add the ATP/iodide solution to the wells.

-

Immediately begin monitoring the YFP fluorescence at appropriate excitation and emission wavelengths (e.g., ~500 nm excitation, ~530 nm emission) over a period of time (e.g., 20-30 seconds).

-

-

Data Analysis:

-

The rate of fluorescence quenching is proportional to the rate of iodide influx through the ANO1 channels.

-

Calculate the initial rate of quenching for each concentration of the test compound.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

While specific details for "this compound" remain to be publicly disclosed, the framework presented in this guide provides a thorough understanding of the essential characteristics, mechanism of action, and evaluation methods for a potent and selective ANO1 inhibitor. The development of such compounds holds significant promise for therapeutic intervention in a variety of diseases where ANO1 is a key pathological driver. Further research into specific inhibitors will be crucial for advancing these promising therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. ANO1 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]

- 4. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of ANO1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that plays a crucial role in a variety of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2] Dysregulation of ANO1 has been implicated in numerous diseases, such as asthma, hypertension, and the progression of various cancers including head and neck, breast, and lung cancer.[1] Its involvement in promoting tumor growth and metastasis is associated with its modulation of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR), MAPK/ERK, and PI3K/Akt pathways.[1][3] This makes ANO1 a promising therapeutic target for a range of pathologies.[4]

This document provides detailed protocols for robust, cell-based in vitro assays to identify and characterize inhibitors of ANO1. The primary assay described is a high-throughput screening (HTS) method based on the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) by iodide influx through the ANO1 channel.[5][6] Additionally, protocols for secondary assays, including cell viability, cell migration, and apoptosis assays, are provided to further characterize the biological effects of potential ANO1 inhibitors.

While the following protocols are broadly applicable for ANO1 inhibitors, it is important to note that "ANO1-IN-4" is not a publicly documented inhibitor. Therefore, the data presented in the tables are illustrative examples based on known ANO1 inhibitors.

Signaling Pathways Involving ANO1

ANO1 is a multifunctional protein that regulates multiple signaling pathways critical for cell proliferation and migration.[1][3] It can directly or indirectly interact with EGFR, promoting its phosphorylation and activating downstream pathways such as MAPK/ERK and PI3K/Akt.[1] Understanding these interactions is key to elucidating the mechanism of action of identified inhibitors.

Primary Assay: YFP-Based Halide Influx Assay for ANO1 Inhibition

This high-throughput screening assay is based on the principle that iodide ions quench the fluorescence of a specific mutant of Yellow Fluorescent Protein (YFP).[5][6] Cells stably co-expressing human ANO1 and a halide-sensitive YFP are used. Activation of ANO1 channels leads to an influx of iodide, causing a decrease in YFP fluorescence. Potent ANO1 inhibitors will block this iodide influx, thereby preventing the quenching of YFP fluorescence.[1][5]

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]

- 4. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]

Application Notes and Protocols for ANO1-IN-4 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ANO1-IN-4, a potent and selective inhibitor of the Anoctamin-1 (ANO1/TMEM16A) calcium-activated chloride channel, in various cell-based assays. This document includes an overview of the ANO1 signaling pathway, detailed experimental protocols, and quantitative data for effective assay design and interpretation.

Introduction to ANO1

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a crucial calcium-activated chloride channel (CaCC) involved in numerous physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1] Dysregulation of ANO1 is implicated in various pathologies such as asthma, hypertension, and the progression of several cancers, including those of the head and neck, breast, and lung.[1][2] Its role in promoting tumor growth and metastasis is linked to its modulation of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK).[1][3] This makes ANO1 a promising therapeutic target.[1][2]

ANO1 Signaling Pathways

ANO1 is a multifunctional protein that regulates multiple signaling pathways critical for cell proliferation and migration.[1] It can interact directly or indirectly with EGFR, promoting its phosphorylation and activating downstream pathways such as MAPK/ERK and PI3K/Akt.[1][4] In different cancer types, ANO1 has been shown to activate distinct signaling cascades, including the NF-κB pathway in glioma and the p38 and ERK1/2 signaling in hepatoma.[5] Understanding these interactions is key to elucidating the mechanism of action of identified inhibitors.

ANO1 Signaling Pathways in Cancer.

Quantitative Data Summary

The following tables summarize the inhibitory effects of various ANO1 inhibitors, including the well-characterized CaCCinh-A01 and T16Ainh-A01, on different cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Table 1: IC50 Values of ANO1 Inhibitors on Cell Viability

| Cell Line | Cancer Type | Inhibitor | IC50 (µM) | Reference |

| HNSCC, ESCC, Breast Cancer | Head & Neck, Esophageal, Breast | CaCCinh-A01 | Varies by ANO1 amplification | [6] |

| PC-3 | Prostate Cancer | CaCCinh-A01 | Dose-dependent reduction | [7] |

| HCT116 | Colon Cancer | CaCCinh-A01 | Dose-dependent reduction | [7] |

| HT-29 | Colon Cancer | CaCCinh-A01 | Dose-dependent reduction | [7] |

| CAL-27 | Head and Neck Cancer | Cinobufagin | ~0.026 (on protein level) | [8] |

Table 2: Experimental Concentrations of ANO1 Inhibitors in Cell-Based Assays

| Assay Type | Cell Line | Inhibitor | Concentration (µM) | Duration | Reference |

| Cell Migration | PC-3 | T16Ainh-A01 | 30 | 48h | [9] |

| Cell Migration | PC-3 | Idebenone | 10, 30 | 48h | [9] |

| Cell Viability | PC-3, HCT116, HT-29 | CaCCinh-A01 | Various | 72h | [7] |

| Cell Migration | PC-3 | CaCCinh-A01 | 30 | - | [7] |

| YFP Quenching | FRT-ANO1-YFP | Diethylstilbestrol | 25 | 10 min | [10] |

Experimental Protocols

Protocol 1: High-Throughput Screening for ANO1 Inhibitors using a YFP-Based Assay

This protocol describes a robust, cell-based, high-throughput screening (HTS) assay to identify and characterize inhibitors of ANO1. The assay is based on the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) by iodide influx through the ANO1 channel.[1][10]

Principle of the Assay

This screening assay utilizes a cell line, such as Fischer Rat Thyroid (FRT) cells, stably co-expressing human ANO1 and a halide-sensitive YFP mutant (e.g., YFP-F46L/H148Q/I152L).[1][9] In this system, ANO1 channels are activated by an increase in intracellular calcium, which can be triggered by an agonist like ATP that acts on endogenous purinergic receptors.[1] The activation of ANO1 creates a channel for iodide ions (I⁻) to enter the cell, which quenches the fluorescence of the YFP.[1] Potent inhibitors of ANO1 will block the channel, prevent I⁻ influx, and thus inhibit the quenching of YFP fluorescence.[1] This change in fluorescence provides a quantitative measure of ANO1 channel activity.

YFP-Based ANO1 Inhibitor Screening Workflow.

Materials:

-

FRT cells stably expressing human ANO1 and YFP-F46L/H148Q/I152L

-

Cell culture medium (e.g., Coon's modified Ham's F12 medium with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound and other test compounds

-

ATP (Adenosine 5'-triphosphate)

-

Sodium Iodide (NaI)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the FRT-ANO1-YFP cells into 96-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in PBS.

-

Assay Protocol: a. Gently wash the cell monolayer twice with PBS. b. Add the prepared compound dilutions (including a vehicle control, e.g., DMSO) to the wells and pre-incubate for 10-30 minutes at room temperature.[9] c. Place the plate in a fluorescence plate reader set to record YFP fluorescence (Excitation ~485 nm, Emission ~525 nm). d. Establish a baseline fluorescence reading for 2-5 seconds. e. Add a solution containing NaI (final concentration ~140 mM) and ATP (final concentration ~100 µM) to each well to stimulate iodide influx.[9] f. Immediately begin recording the fluorescence quenching over time (e.g., for 10-20 seconds).

-

Data Analysis: a. The rate of fluorescence quenching is proportional to the ANO1 channel activity. b. Calculate the initial slope of the fluorescence decrease for each well. c. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity). d. Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability/Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the viability and proliferation of cancer cells that endogenously express ANO1.

Principle of the Assay

Many cancer cell lines overexpress ANO1, and its inhibition can lead to decreased cell proliferation and survival.[7][11] This assay measures the number of viable cells after treatment with an ANO1 inhibitor over a period of time, typically using a colorimetric method such as the CCK8 or MTT assay.

Cell Viability Assay Workflow.

Materials:

-

Cancer cell lines known to express ANO1 (e.g., PC-3, HT-29, CFPAC-1)[7][9]

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., Cell Counting Kit-8 (CCK8) or MTT)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment.

-

Adherence: Allow the cells to adhere by incubating overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control.

-

Incubation: Incubate the treated cells for a predetermined period, typically 24, 48, or 72 hours.[7]

-

Viability Measurement: a. Add the cell viability reagent (e.g., CCK8) to each well according to the manufacturer's instructions. b. Incubate for the recommended time (usually 1-4 hours). c. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Normalize the absorbance values of the treated wells to the vehicle control wells (100% viability). c. Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable tool for investigating the role of the ANO1 channel in cellular physiology and disease. The protocols and data presented here provide a framework for the effective use of this inhibitor in cell-based assays. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]